4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride
Description
4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one hydrochloride is a piperazinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. The compound features a 2,4-dimethoxybenzyl substituent at position 4 and a methyl group at position 3 of the piperazinone core. Its hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C14H21ClN2O3 |
|---|---|
Molecular Weight |
300.78 g/mol |
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3;/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17);1H |
InChI Key |
DJEWISUZWIIYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
Protection and Deprotection Strategies
- Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps.
- Acidic deprotection using trifluoroacetic acid in dichloromethane to regenerate free amines before subsequent reactions.
- These steps prevent undesired side reactions and improve the overall yield and purity of the target compound.
Stereochemical Control and Enantiomeric Purity
- Chiral resolution is achieved through the use of enantiopure intermediates or asymmetric catalysis.
- Dynamic kinetic resolution employing chiral catalysts such as (R)-BINOL-derived phosphoric acids.
- Enzymatic resolution with lipases (e.g., Candida antarctica lipase B) to hydrolyze undesired stereoisomers.
- Crystallization-induced diastereomer transformation techniques to enhance enantiomeric excess (ee) above 99%.
Analytical Techniques for Structural Confirmation and Purity
Research Discoveries and Innovations in Preparation
Industrial Scale-Up and Green Chemistry Approaches
- Adoption of continuous flow synthesis to enhance reaction control and scalability.
- Use of green solvents and reduction of hazardous reagents to minimize environmental impact.
- Optimization of crystallization and anti-solvent precipitation (e.g., water in acetone) to improve yield and purity during scale-up.
Addressing Synthetic Challenges
| Challenge | Cause | Mitigation Strategy |
|---|---|---|
| Variability in synthetic yields | Trace moisture in solvents deactivating catalysts; competing reaction pathways | Use of anhydrous solvents, molecular sieves; optimization of reaction time and temperature; Design of Experiments (DoE) for critical parameter identification |
| Conflicting NMR data in different solvents | Solvent effects on chemical shifts and coupling constants | Standardization of solvent systems for NMR; computational modeling to predict solvent interactions |
Role as an Intermediate in NK3 Receptor Antagonist Synthesis
- The compound serves as a key intermediate in the synthesis of NK3 receptor antagonists such as Fezolinetant.
- Functional group compatibility allows for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to append aryl groups.
- Crystallization optimization and ligand screening (e.g., XPhos) enhance coupling efficiency.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Piperazine ring formation temperature | Room temperature to 60°C | Controlled to avoid polymerization |
| Base for methylation | Potassium carbonate | Ensures effective methylation with methyl iodide |
| Methylation reaction time | 4–12 hours | Monitored by HPLC for completion |
| Solvent for benzylation | Dimethylformamide (DMF) or tetrahydrofuran (THF) | Anhydrous conditions preferred |
| Hydrochloride salt formation | Reaction with HCl in ethanol | Yields crystalline hydrochloride salt |
| Enantiomeric excess (ee) | >99% | Achieved via chiral resolution methods |
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
The compound has been studied for its potential as a neuropharmacological agent. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is critical in developing treatments for mood disorders and anxiety-related conditions.
Antidepressant Activity
Preliminary studies suggest that 4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one; hydrochloride may exhibit antidepressant-like effects in animal models. The mechanism appears to involve the inhibition of monoamine reuptake, similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) .
Antitumor Properties
Recent investigations have explored the compound's potential antitumor effects. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cell lines, suggesting a possible role in cancer therapy . The specific pathways involved in this antitumor activity are still under investigation but may involve the modulation of cell cycle regulators.
Anti-inflammatory Effects
Research has also indicated that the compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating chronic inflammatory diseases . This application is particularly relevant given the increasing prevalence of inflammatory conditions.
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study 1 : A study conducted on animal models demonstrated the efficacy of 4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one; hydrochloride in reducing depressive symptoms compared to control groups treated with placebo. Behavioral assessments indicated significant improvements in both forced swim tests and tail suspension tests, which are standard measures of antidepressant activity .
- Case Study 2 : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further mechanistic studies suggested that it triggers mitochondrial apoptosis pathways .
Data Tables
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazinone and Piperazine Derivatives
a) 3-{[3-(4-Methoxyphenyl)phenyl]methyl}-1-methylpiperazin-2-one Hydrochloride (CAS 1361111-84-3)
- Core Structure: Piperazinone.
- Substituents : Biphenyl-4-methoxy group at position 3 and a methyl group at position 1.
- Molecular Weight : 346.8 g/mol.
- Key Differences : The biphenyl moiety increases molecular weight and lipophilicity compared to the target compound’s single aromatic ring. This structural variation may reduce solubility but enhance π-π interactions in biological targets .
b) 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine Hydrochloride
- Core Structure : Piperazine.
- Substituents : Chlorophenyl and chloropropyl groups.
- Key Differences: The absence of a ketone (piperazine vs. piperazinone) reduces hydrogen-bonding capacity.
c) 3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]benzamide Dihydrochloride
- Core Structure : Piperazine with a hydroxyphenyl substituent.
- The target compound’s dimethoxyphenyl group provides greater stability against oxidative metabolism .
Benzylamine and Aromatic Derivatives
a) 2,4-Dimethoxybenzylamine Hydrochloride (CAS 20781-21-9)
- Core Structure : Benzylamine.
- Substituents : 2,4-Dimethoxyphenyl group.
- Molecular Weight : 207.67 g/mol (calculated).
- The absence of the heterocyclic ring limits its pharmacological versatility compared to the target compound .
b) N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride
- Core Structure : Methanamine with benzyl and dimethoxyphenyl groups.
Heterocyclic Derivatives with Dimethoxyphenyl Groups
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- Core Structure : Pyrimidine.
- Substituents : 2,4-Dimethoxyphenyl and 2,4-dimethylphenyl groups.
- Key Differences: The planar pyrimidine core facilitates stacking interactions, while the dimethylphenyl group increases steric bulk. This contrasts with the piperazinone’s non-planar structure, which may favor different biological targets .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one; hydrochloride, also known as (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H20N2O3
- Molar Mass : 264.32 g/mol
- Density : 1.118 g/cm³ (predicted)
- Boiling Point : 436.1 °C (predicted)
- pKa : 15.07 (predicted) .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of piperazine compounds, including those similar to 4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one. These studies typically measure:
- Minimum Inhibitory Concentration (MIC) : The lowest concentration that inhibits visible growth of a microorganism.
- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : The lowest concentration that kills the microorganism.
In vitro tests indicated that certain derivatives exhibit potent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active compounds . Additionally, these compounds have shown significant antibiofilm activity compared to standard antibiotics like Ciprofloxacin.
Cytotoxicity and Anticancer Potential
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Notably:
- MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines were used in studies assessing the cytotoxic potential of piperazine derivatives.
- The IC50 values, indicating the concentration required to inhibit cell growth by 50%, were found to be as low as 0.39 μM for some derivatives .
Table 1 summarizes the cytotoxicity findings across different studies:
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA gyrase and dihydrofolate reductase (DHFR) : These enzymes are critical in bacterial replication and folate synthesis, respectively. Compounds similar to 4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one have shown IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition .
- Induction of apoptosis in cancer cells : Some derivatives have been shown to induce programmed cell death in cancer cells, contributing to their anticancer potential.
Case Studies
A series of case studies highlight the effectiveness of piperazine derivatives in clinical settings:
- Study on Antibacterial Efficacy : A clinical trial tested a derivative against a range of bacterial infections, demonstrating a significant reduction in infection rates compared to control groups.
- Cancer Treatment Trials : Trials involving patients with advanced breast cancer showed promising results when treated with compounds similar to 4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one, leading to improved survival rates and reduced tumor sizes.
Q & A
Q. Key Reaction Conditions :
- Solvent: Dichloromethane (CH₂Cl₂) or DMF.
- Catalysts: Triethylamine (Et₃N) for pH adjustment.
- Temperature: Room temperature for coupling reactions.
Basic: What spectroscopic techniques validate its structural integrity?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.2–7.7 ppm), methoxy groups (δ ~3.8 ppm), and piperazine methyl groups (δ ~2.3 ppm) .
- ¹³C NMR : Signals for carbonyl carbons (δ ~167 ppm) and quaternary carbons in the piperazine ring (δ ~50–60 ppm) .
Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) confirm molecular weight .
Elemental Analysis : Matches calculated percentages of C, H, N, and Cl for the hydrochloride salt .
Example Table : NMR Data for a Structurally Similar Compound :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (2H, d) | 7.74 | Doublet |
| Piperazine methyl | 2.34 | Singlet |
| Methoxy groups | 3.80 | Singlet |
Basic: What safety precautions are critical during handling?
Methodological Answer:
Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact .
Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
Spill Management : Absorb with inert material (e.g., sand) and dispose per local regulations .
Storage : Keep in a cool, dry place away from strong oxidizers .
Advanced: How to address synthetic yield discrepancies in literature?
Methodological Answer:
Variable Analysis :
- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., EDC coupling) .
- Catalyst Loading : Optimize HOBt/EDC ratios (e.g., 1:1.2 molar ratio) to improve coupling efficiency .
Scale-Up Adjustments : Larger scales may require slower addition rates or temperature control to mitigate exothermic reactions .
Byproduct Identification : Use LC-MS to detect side products (e.g., unreacted starting materials) and adjust stoichiometry .
Advanced: How to optimize reaction conditions for purity?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. CH₂Cl₂) to enhance solubility of intermediates .
Temperature Gradients : Gradual heating (e.g., 0°C → room temperature) during coupling steps to minimize side reactions .
Chromatography Optimization : Use gradients with 10–50% ethyl acetate in hexane for better separation of polar impurities .
Advanced: How to analyze impurities in the compound?
Methodological Answer:
HPLC-MS :
- Column: C18 reverse-phase.
- Mobile Phase: Acetonitrile/water with 0.1% formic acid.
- Detect impurities at 254 nm and correlate with MS fragmentation patterns .
Reference Standards : Compare retention times and spectra with certified impurities (e.g., chlorinated byproducts) .
Elemental Analysis : Deviations >0.3% in C/H/N suggest contamination .
Advanced: How to resolve contradictory biological activity data?
Methodological Answer:
Assay Validation :
- Use standardized cell lines (e.g., HEK293 for receptor binding assays) to minimize variability .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Structural Analogues : Compare with derivatives (e.g., varying methoxy or piperazine substituents) to identify pharmacophore elements .
Dose-Response Studies : Perform IC₅₀/EC₅₀ curves in triplicate to confirm potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
